Cycloocta-1,7-diene-1-carboxylic acid

Description

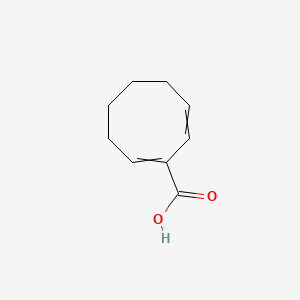

Cycloocta-1,7-diene-1-carboxylic acid is a bicyclic unsaturated carboxylic acid characterized by an eight-membered ring containing conjugated double bonds at positions 1 and 7, with a carboxylic acid substituent at position 1. This structure imparts unique reactivity due to ring strain and conjugation effects.

Properties

CAS No. |

158426-76-7 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.193 |

IUPAC Name |

cycloocta-1,7-diene-1-carboxylic acid |

InChI |

InChI=1S/C9H12O2/c10-9(11)8-6-4-2-1-3-5-7-8/h4,6-7H,1-3,5H2,(H,10,11) |

InChI Key |

LJWINRALJVCGPA-UHFFFAOYSA-N |

SMILES |

C1CCC=C(C=CC1)C(=O)O |

Synonyms |

1,7-Cyclooctadiene-1-carboxylicacid(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Cycloocta-1,7-diene-1-carboxylic Acid vs. Cyclohexanecarboxylic Acid

- Structure: Cyclohexanecarboxylic acid (CAS 98-89-5) features a six-membered saturated ring with a carboxylic acid group, while this compound has a larger eight-membered ring with two conjugated double bonds.

- Synthesis : Cyclohexanecarboxylic acid is typically synthesized via hydrogenation of benzoic acid or direct carboxylation of cyclohexane. In contrast, cycloocta-1,7-diene derivatives may require epoxidation and enzymatic resolution steps under microwave irradiation for enantioselective synthesis, as seen in cyclooctene diol production .

Physical Properties :

This compound vs. 1-Cyanocyclopentanecarboxylic Acid

- Functional Groups: The latter contains a cyano group, increasing electrophilicity and toxicity, whereas the former has a simpler carboxylic acid group.

- Hazard Profile: 1-Cyanocyclopentanecarboxylic acid is classified as a corrosive solid (Transport Class 6.1) , while this compound’s hazards are likely milder, resembling cyclohexanecarboxylic acid (general first-aid measures for inhalation/exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.